2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H17ClFN3O3 and its molecular weight is 449.87. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the condensation of 3-chlorobenzoyl chloride with 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, followed by the reaction of the resulting intermediate with 4-fluoroaniline and acetic anhydride.
Starting Materials
3-chlorobenzoyl chloride, 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, 4-fluoroaniline, acetic anhydride, triethylamine, dichloromethane, diethyl ether, sodium bicarbonate, sodium chloride, wate
Reaction
Step 1: 3-chlorobenzoyl chloride is reacted with triethylamine in dichloromethane to form the corresponding acid chloride intermediate., Step 2: 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to allow for the condensation reaction to occur., Step 3: The reaction mixture is then poured into a mixture of ice and diethyl ether, and the resulting solid is collected by filtration and washed with water., Step 4: The solid is then dissolved in dichloromethane and the resulting solution is added dropwise to a solution of 4-fluoroaniline in dichloromethane, followed by the addition of acetic anhydride., Step 5: The reaction mixture is stirred at room temperature for several hours, and then poured into a mixture of ice and diethyl ether., Step 6: The resulting solid is collected by filtration and washed with water., Step 7: The solid is then recrystallized from a mixture of dichloromethane and diethyl ether to yield the final product, 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-fluorophenyl)acetamide.
properties
IUPAC Name |
2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O3/c1-14-5-10-19-23(32)20(22(31)15-3-2-4-16(25)11-15)12-29(24(19)27-14)13-21(30)28-18-8-6-17(26)7-9-18/h2-12H,13H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQDZQMVPBSFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-fluorophenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.